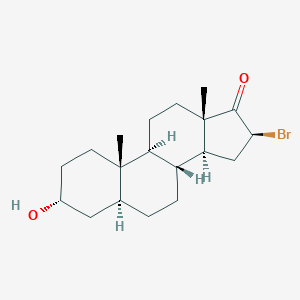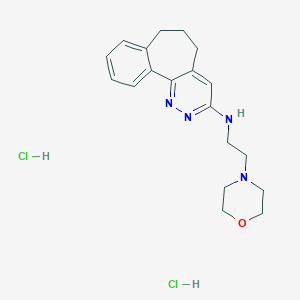
Morpholineoethylamino-3-benzocyclohepta(5,6-c)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholineoethylamino-3-benzocyclohepta(5,6-c)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MBP and is a heterocyclic compound that consists of a benzene ring and a pyridazine ring. MBP is a potent inhibitor of protein kinase, which plays a crucial role in various cellular processes.
作用機序
MBP is a potent inhibitor of protein kinase, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. MBP binds to the ATP-binding site of protein kinase, preventing its activity and inhibiting the downstream signaling pathways. This inhibition of protein kinase activity leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
生化学的および生理学的効果
MBP has been shown to have several biochemical and physiological effects, including the inhibition of protein kinase activity, the induction of apoptosis in cancer cells, the reduction of inflammation, and the potential neuroprotective effects. MBP has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
実験室実験の利点と制限
MBP has several advantages for lab experiments, including its potent inhibitory activity against protein kinase, its low toxicity, and its good pharmacokinetic properties. However, the synthesis of MBP is a complex process that requires expertise and experience in synthetic chemistry. In addition, the high cost of synthesis and the limited availability of MBP may limit its use in some lab experiments.
将来の方向性
There are several future directions for the study of MBP, including the development of more efficient and cost-effective synthesis methods, the identification of novel targets for MBP, and the evaluation of its potential applications in other fields, such as cardiovascular diseases and metabolic disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying the potential neuroprotective effects of MBP and to evaluate its safety and efficacy in clinical trials.
Conclusion:
In conclusion, MBP is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of MBP is a complex process that requires expertise and experience in synthetic chemistry. MBP has been extensively studied for its potential applications in cancer therapy, neurodegenerative diseases, and inflammation. MBP inhibits the activity of protein kinase, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. MBP has several advantages for lab experiments, including its potent inhibitory activity against protein kinase, its low toxicity, and its good pharmacokinetic properties. However, the high cost of synthesis and the limited availability of MBP may limit its use in some lab experiments. There are several future directions for the study of MBP, including the development of more efficient and cost-effective synthesis methods, the identification of novel targets for MBP, and the evaluation of its potential applications in other fields.
合成法
The synthesis of MBP involves several steps, including the reaction of 3,4-diaminobenzonitrile with ethyl acrylate to form a diester intermediate. This intermediate is then reacted with morpholine and 2-chloroethylamine to form MBP. The synthesis of MBP is a complex process that requires expertise and experience in synthetic chemistry.
科学的研究の応用
MBP has been extensively studied for its potential applications in various fields, including cancer therapy, neurodegenerative diseases, and inflammation. MBP has been shown to inhibit the growth of cancer cells by blocking the activity of protein kinase, which is essential for cancer cell proliferation. In addition, MBP has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. MBP has also been studied for its potential neuroprotective effects, as it can cross the blood-brain barrier and inhibit the activity of protein kinase, which is involved in the development of neurodegenerative diseases.
特性
CAS番号 |
115767-94-7 |
|---|---|
製品名 |
Morpholineoethylamino-3-benzocyclohepta(5,6-c)pyridazine |
分子式 |
C19H26Cl2N4O |
分子量 |
397.3 g/mol |
IUPAC名 |
N-(2-morpholin-4-ylethyl)-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine;dihydrochloride |
InChI |
InChI=1S/C19H24N4O.2ClH/c1-2-7-17-15(4-1)5-3-6-16-14-18(21-22-19(16)17)20-8-9-23-10-12-24-13-11-23;;/h1-2,4,7,14H,3,5-6,8-13H2,(H,20,21);2*1H |
InChIキー |
LAROMNHHFPRNET-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NCCN4CCOCC4.Cl.Cl |
正規SMILES |
C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NCCN4CCOCC4.Cl.Cl |
その他のCAS番号 |
115767-94-7 |
同義語 |
morpholineoethylamino-3-benzocyclohepta(5,6-c)pyridazine SR 95639A SR-95639A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



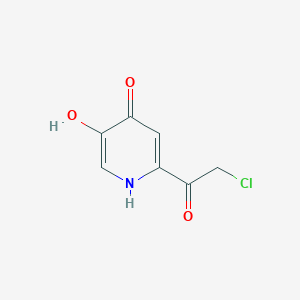
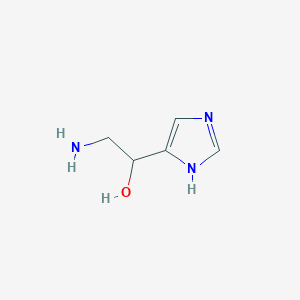
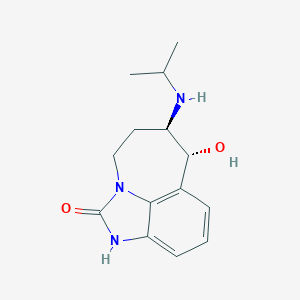
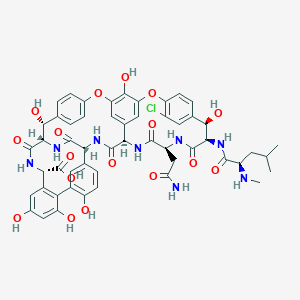
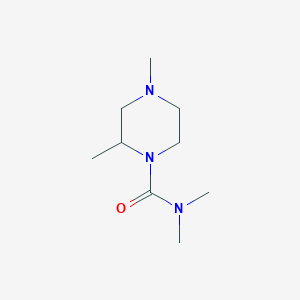
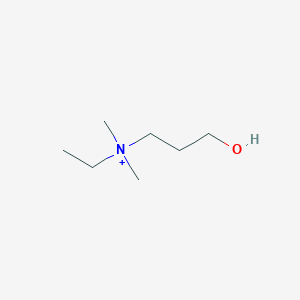
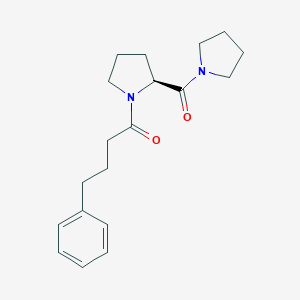
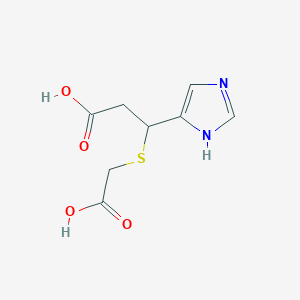
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B38619.png)
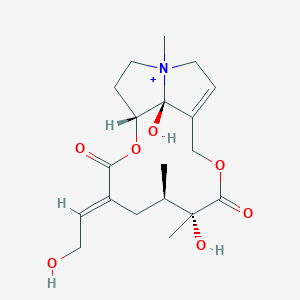
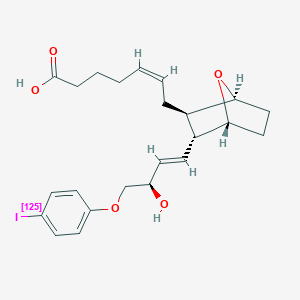
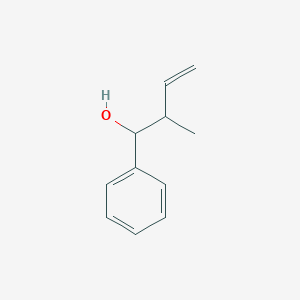
![7-Methoxyfuro[2,3-C]pyridine](/img/structure/B38637.png)
